2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C2,15N is a stable isotope-labeled compound. It is used in various scientific research fields, including metabolic research, environmental studies, and organic chemistry. The compound is characterized by its molecular formula C14[13C]2H19[15N]O2 and a molecular weight of 260.31.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C2,15N typically involves the incorporation of stable isotopes, such as 13C and 15N, into the molecular structure. The specific synthetic routes and reaction conditions are often customized to meet the needs of the research. Common solvents used in the synthesis include chloroform and methanol.
Industrial Production Methods
Industrial production of this compound involves strict process parameter control to ensure product quality. The production process is designed to be flexible, allowing for different batch sizes to meet the needs of global customers. The compound is stored at -20°C to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while reduction reactions may produce reduced forms.
Wissenschaftliche Forschungsanwendungen
2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C2,15N has a wide range of scientific research applications:
Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Organic Chemistry: The compound serves as a chemical reference for identification, qualitative, and quantitative analysis.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening.
Wirkmechanismus
The mechanism of action of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C2,15N involves its interaction with specific molecular targets and pathways. The stable isotopes incorporated into the compound allow for detailed studies of its metabolic and biochemical pathways. This helps researchers understand how the compound exerts its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol (unlabeled)
- 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N
Uniqueness
The uniqueness of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C2,15N lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool for studying complex biological and environmental systems.
Eigenschaften
Molekularformel |
C16H19NO2 |
---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
2-(methylamino)-1-(4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H19NO2/c1-17-11-16(18)14-7-9-15(10-8-14)19-12-13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3 |
InChI-Schlüssel |
OJLDKTDDGHUVLX-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.